Ezatiostat - 168682-53-9

Ezatiostat

Catalog Number: EVT-242476
CAS Number: 168682-53-9
Molecular Formula: C27H35N3O6S
Molecular Weight: 529.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ezatiostat, chemically known as Ezatiostat Hydrochloride (TLK199, Telintra®), is a glutathione analog prodrug designed to inhibit Glutathione S-transferase P1-1 (GSTP1-1). [, ] It acts as a promising therapeutic agent for hematological malignancies, particularly Myelodysplastic Syndrome (MDS), by stimulating hematopoiesis and inducing apoptosis in malignant cells. [] Ezatiostat is metabolized in vivo to its active diacid form, TLK117. [] It's recognized for its unique mechanism of action and potential to address unmet medical needs in MDS treatment. []

Molecular Structure Analysis

Ezatiostat is a tripeptide glutathione analog diethyl ester. [] Its active metabolite, the diacid form, acts as a potent and selective inhibitor of GSTP1-1. [] Structural modifications, specifically at the cysteinyl sulfur, significantly influence its inhibitory potency and selectivity for GSTP1-1 over other GST isoforms. []

Chemical Reactions Analysis

The primary chemical reaction associated with Ezatiostat is the intracellular de-esterification of the prodrug to its active diacid metabolite. [] This hydrolysis is crucial for its mechanism of action, enabling it to effectively bind and inhibit GSTP1-1. []

Mechanism of Action

Ezatiostat targets GSTP1-1, an enzyme often overexpressed in hematologic cancers. [] This inhibition disrupts the interaction between GSTP1-1 and c-jun N-terminal kinase (JNK), leading to increased JNK activity. [, ] JNK activation subsequently promotes the growth and maturation of hematopoietic progenitors while inducing apoptosis in malignant cells. [, , ] This dual action makes Ezatiostat a promising therapeutic agent for MDS.

Applications
  • MDS Treatment: Ezatiostat demonstrates activity in lower-risk MDS patients, particularly those with previous lenalidomide exposure but without prior DNA methyltransferase inhibitors. [, ] It induces clinically significant reductions in red blood cell transfusions, even achieving transfusion independence in some cases. [, ] Additionally, it shows potential in improving neutrophil and platelet counts. [] Studies also highlight its effectiveness in patients with G-CSF resistant ICN. []

  • Combination Therapy: Due to its favorable safety profile and non-myelosuppressive nature, Ezatiostat shows promise in combination therapies. [, ] Combining it with Lenalidomide for non-deletion (5q) MDS has shown promising results in early-phase trials. [, ]

  • Cancer Stem Cell Targeting: Recent research suggests that Ezatiostat may be effective in targeting cancer stem cells, particularly in lung adenocarcinoma. [] Inhibiting GSTP1 with Ezatiostat disrupts the CaMK2A/NRF2/GSTP1 axis, inhibiting cancer stem cell self-renewal and resistance to tyrosine kinase inhibitors. []

  • Other Potential Applications: Studies also suggest Ezatiostat's potential in treating other hematological malignancies, such as mantle cell lymphoma, by inducing apoptosis through NOXA stabilization and reactive oxygen species generation. []

Future Directions
  • Optimizing Dosing and Schedules: Further research is needed to determine the optimal dose and schedule for maximizing efficacy and minimizing potential side effects. [, ]

  • Combination Therapies: Exploring combinations with other agents, especially in patients with limited treatment options, holds promise for enhancing efficacy. [, ]

  • Predictive Biomarkers: Identifying biomarkers that can predict response to Ezatiostat will allow for personalized treatment strategies and improve outcomes. []

  • Mechanism of Action in Different Cancers: Further investigating the role of GSTP1 and related pathways in other cancers could expand the therapeutic potential of Ezatiostat beyond MDS. [, ]

  • Drug Resistance Mechanisms: Understanding the mechanisms of resistance to Ezatiostat will be crucial in developing strategies to overcome or prevent it. []

  • Next-Generation Analogs: Designing and developing novel Ezatiostat analogs with enhanced potency, selectivity, and pharmacokinetic properties could further improve therapeutic outcomes. []

TLK236

Compound Description: TLK236 is the primary active metabolite of Ezatiostat. It is a potent and selective inhibitor of glutathione S-transferase P1-1 (GST P1-1) [].

Relevance: TLK236 is directly derived from Ezatiostat through in vivo metabolism and is responsible for its pharmacological activity. This makes it highly relevant to understanding the mechanism of action of Ezatiostat [].

Glutathione

Compound Description: Glutathione (GSH) is a tripeptide antioxidant that plays a crucial role in cellular detoxification. It is a substrate for GST enzymes, including GSTP1-1 [, ].

Relevance: Ezatiostat is a glutathione analog, meaning it shares structural similarities with glutathione. Understanding the interaction of glutathione with GSTP1-1 is crucial for comprehending the inhibitory mechanism of Ezatiostat [, ].

Cerulenin

Compound Description: Cerulenin is a fatty acid synthase (FASN) inhibitor that has been investigated for its anticancer properties. It has been shown to stabilize the proapoptotic protein NOXA [].

Relevance: In the context of Mantle Cell Lymphoma (MCL) research, Cerulenin was found to synergistically enhance the cytotoxic effects of Ezatiostat and Ethacrynic Acid []. This combination therapy suggests a potential therapeutic strategy involving both compounds.

Ethacrynic Acid

Compound Description: Ethacrynic acid is a loop diuretic known to inhibit GSTP1 activity [].

Relevance: Similar to Ezatiostat, Ethacrynic Acid inhibits GSTP1. It exhibited synergistic cytotoxicity with Cerulenin in MCL cells, similar to the effect observed with Ezatiostat, highlighting its potential in combination therapy [].

Piperlongumine (PL)

Compound Description: Piperlongumine is a natural alkaloid with anti-cancer properties, known to induce reactive oxygen species (ROS) and inhibit GSTP1 activity [].

Relevance: Piperlongumine's ability to inhibit GSTP1, similar to Ezatiostat, makes it a relevant compound in the study of pancreatic ductal adenocarcinoma (PDAC). Research suggests that both compounds, through GSTP1 inhibition, could be potential therapeutic options for PDAC [].

Compound Description: These are synthetic derivatives of Ezatiostat, modified at the cysteinyl sulfur with biphenyl groups. They have demonstrated improved inhibitory potency against GSTP1-1 compared to Ezatiostat [, ].

Relevance: These analogs represent a direct effort to enhance the potency and selectivity of Ezatiostat. Their development provides valuable insights into the structure-activity relationships of GSTP1-1 inhibitors [, ].

Properties

CAS Number

168682-53-9

Product Name

Ezatiostat

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate

Molecular Formula

C27H35N3O6S

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1

InChI Key

GWEJFLVSOGNLSS-WPFOTENUSA-N

SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N

Synonyms

ezatiotsat
gamma-Glu-S-BzCys-PhGly diethyl ester
gamma-glutamyl-S-(benzyl)cysteinyl-phenylglycine diethyl ester
T.199
Telintra
TER 199
TER-199
TLK 117
TLK 199
TLK-117
TLK-199
TLK117
TLK199

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.